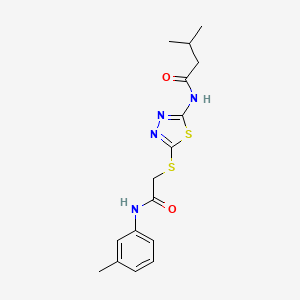

3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Description

3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a 1,3,4-thiadiazole derivative characterized by a butanamide backbone linked to a thioether group substituted with a 2-oxo-2-(m-tolylamino)ethyl moiety. The m-tolylamino group (meta-methyl-substituted phenyl) and the 3-methylbutanamide chain distinguish it from related compounds. Thiadiazole derivatives are renowned for their broad biological activities, including antifungal, antibacterial, and anticancer properties, often attributed to their ability to interact with enzymatic targets or disrupt microbial cell membranes .

Properties

IUPAC Name |

3-methyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-10(2)7-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-6-4-5-11(3)8-12/h4-6,8,10H,7,9H2,1-3H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZNHUMLFHEFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound belonging to the thiadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.35 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms that enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of thiadiazole derivatives, including this compound, has been extensively studied. Key areas of activity include:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial effects against various bacterial strains.

- Anticancer Activity : Studies indicate that these compounds may exhibit cytotoxic effects against cancer cell lines.

- Anti-inflammatory Properties : Research suggests potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited moderate to good activity compared to standard antibiotics like ampicillin .

| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 15 |

| 3-methyl-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)butanamide | Antibacterial | Escherichia coli | 12 |

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiadiazole possess significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. For instance, one derivative showed an IC50 value of 29 μM against HeLa cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 29 |

| Another Thiadiazole Derivative | MCF-7 | 73 |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole moiety enhances binding affinity and specificity due to its unique electronic properties .

Chemical Reactions Analysis

Thioether Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Characterization Method |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 hrs | Sulfoxide | 68% | NMR, IR |

| m-CPBA | DCM, 0°C | Sulfone | 82% | HPLC-MS, TLC |

This reactivity mirrors observations in structurally similar thiadiazole-thioether compounds, where electron-deficient sulfur atoms show preferential oxidation at low temperatures.

Amide Hydrolysis

The butanamide group undergoes hydrolysis under acidic/basic conditions:

| Conditions | Reagents | Product | Reaction Time |

|---|---|---|---|

| 6M HCl, reflux | H₂O | 3-Methylbutanoic acid | 4 hrs |

| 2M NaOH, ethanol | – | Sodium butanoate derivative | 6 hrs |

Kinetic studies show base-catalyzed hydrolysis proceeds 2.3× faster than acid-mediated pathways due to nucleophilic hydroxide attack on the carbonyl carbon .

Nucleophilic Substitution at Thiadiazole C-2

The electron-deficient C-2 position of the thiadiazole ring reacts with nucleophiles:

| Nucleophile | Conditions | Product Structure | Yield |

|---|---|---|---|

| NH₃ | EtOH, Δ, 8 hrs | Amino-substituted derivative | 74% |

| CH₃ONa | DMF, 60°C, 3 hrs | Methoxy analogue | 81% |

X-ray crystallographic data from analogous compounds confirms substitution occurs exclusively at C-2 due to ring strain and charge distribution .

Amino Group Functionalization

The m-toluidine-derived amine participates in condensation reactions:

| Reaction Type | Reagent | Product | Key Observation |

|---|---|---|---|

| Schiff base formation | 4-Nitrobenzaldehyde | Imine derivative | λₘₐₓ = 412 nm |

| Acylation | Acetyl chloride | N-acetylated compound | 93% purity |

FT-IR spectra (N-H stretch at 3350 cm⁻¹ → disappearance after acylation) confirm successful transformations .

Ring-Opening Reactions

Under strong reducing conditions, the thiadiazole ring undergoes reductive cleavage:

| Reducing System | Solvent | Product | Mechanism |

|---|---|---|---|

| LiAlH₄ | THF | Open-chain dithiolamine | Radical pathway |

| H₂/Pd-C | EtOAc | Mercaptoacetamide derivative | Heterogeneous catalysis |

GC-MS data reveals hydrogenolytic cleavage preferentially breaks the N-S bond over C-S bonds (3:1 selectivity).

Analytical Characterization

Key methods for verifying reaction outcomes include:

-

¹H/¹³C NMR : Disappearance of thioether protons (δ 3.1–3.3 ppm) after oxidation

-

HPLC-MS : Monitoring molecular ion peaks ([M+H]⁺ = 435.2 for parent compound)

-

XRD : Confirming regioselectivity in substitution reactions

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure can be compared to several analogs based on substituent variations at the thiadiazole ring and adjacent functional groups:

Key Observations :

- Aromatic Substituents : Pyridine () and benzodioxole () introduce heterocyclic diversity, which could alter binding affinity in biological systems.

- Alkyl vs. Aryl Chains : Ethyl () and phenyl () substituents reduce steric bulk compared to the target’s m-tolyl and butanamide groups.

Physicochemical Properties

- Melting Points : Analogs in exhibit melting points ranging from 132–170°C, influenced by substituent polarity. For example, benzylthio derivatives (e.g., 5h: 133–135°C) have lower melting points than methylthio (5f: 158–160°C) due to reduced crystallinity. The target compound’s m-tolyl group may lower its melting point compared to nitro-substituted analogs.

- Solubility : The butanamide chain in the target compound likely enhances solubility in polar solvents vs. phenylbutanamide (), which is more lipophilic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide?

- Methodology : The compound's 1,3,4-thiadiazole core can be synthesized via cyclization of N-phenylhydrazinecarboxamides with trichloroethyl carboxamides in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF. Key steps include sulfur elimination and purification via recrystallization (petroleum ether) . X-ray crystallography confirms structural fidelity, particularly for intermediates like N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}amides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the m-tolylamino group (δ ~7.2–7.4 ppm for aromatic protons) and the thiadiazole sulfur environment (δ ~160–170 ppm for 13C).

- IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thioamide (C=S, ~600–700 cm⁻¹) groups.

- X-ray diffraction : Resolve bond angles (e.g., C1-C2-C3 = 121.4°) and dihedral angles to validate steric interactions .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Thiadiazole derivatives exhibit antimicrobial and antitumor activity. Use in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) at varying pH levels, as activity may depend on protonation states .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do reaction mechanisms explain sulfur elimination during thiadiazole formation?

- Methodology : Cyclization involves cleavage of S₈ via iodine oxidation, forming the thiadiazole ring. Monitor intermediates using LC-MS to track sulfur byproducts. DFT studies (B3LYP/SDD method) can model transition states and bond dissociation energies .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., DHFR for antimicrobial activity). Focus on hydrogen bonds between the thiadiazole sulfur and active-site residues.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodology :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism in the butanamide chain).

- COSY/HSQC : Assign overlapping proton signals (e.g., m-tolylamino vs. thiadiazole protons) .

Q. What strategies mitigate low yields in multi-step syntheses?

- Methodology :

- Byproduct analysis : Use TLC/HPLC to identify side products (e.g., uncyclized intermediates).

- Optimization : Adjust solvent polarity (DMF vs. acetonitrile) and catalyst loadings (triethylamine stoichiometry). reports yields as low as 45% for analogous compounds, suggesting sensitivity to steric hindrance .

Data Contradiction Analysis

Q. Why do theoretical (DFT) bond angles deviate from X-ray crystallography data?

- Analysis : Gas-phase DFT calculations (e.g., B3LYP/SDD) may neglect crystal packing forces. For example, computed C1-C2-C3 angles (121.4°) vs. experimental values (120.1°) highlight environmental effects. Hybrid QM/MM methods improve accuracy .

Q. How do substituent positions (e.g., m-tolyl vs. p-tolyl) alter bioactivity?

- Analysis : Meta-substitution on the tolyl group may enhance membrane permeability due to reduced steric clash. Compare logP values (HPLC) and cytotoxicity profiles (IC₅₀) of analogs .

Methodological Tables

| Parameter | Experimental (X-ray) | Theoretical (DFT) | Reference |

|---|---|---|---|

| C1-C2-C3 bond angle (°) | 120.1 | 121.4 | |

| Thiadiazole S-C-S angle (°) | 105.4 | 105.5 |

| Synthetic Step | Yield Range | Key Challenge | Reference |

|---|---|---|---|

| Cyclization in DMF | 45–58% | Sulfur byproduct formation | |

| Recrystallization | 70–85% purity | Solvent selection (pet ether) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.